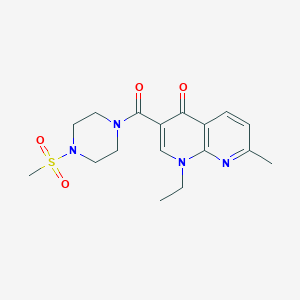
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one is a synthetic organic compound that belongs to the class of naphthyridines Naphthyridines are heterocyclic compounds containing a fused ring system with nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethyl and methyl groups: Alkylation reactions using ethylating and methylating agents.
Attachment of the piperazine moiety: Nucleophilic substitution reactions with piperazine derivatives.
Sulfonylation: Introduction of the methylsulfonyl group using sulfonylating agents such as methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-7-methyl-3-(4-(methylsulfonyl)piperazine-1-carbonyl)-1,8-naphthyridin-4(1H)-one: can be compared with other naphthyridine derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the methylsulfonyl group and the piperazine moiety, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H22N4O4S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-ethyl-7-methyl-3-(4-methylsulfonylpiperazine-1-carbonyl)-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C17H22N4O4S/c1-4-19-11-14(15(22)13-6-5-12(2)18-16(13)19)17(23)20-7-9-21(10-8-20)26(3,24)25/h5-6,11H,4,7-10H2,1-3H3 |
InChI Key |
FAQYDGOFUHVDEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















